5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidin-7-one core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps:
Starting Materials: The synthesis begins with 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Intermediate Formation: This compound is reacted with hydrogen chloride in isopropanol to form 1-methyl-4-amino-3-n-propylpyrazole-5-carboxamide hydrochloride.
Coupling Reaction: The intermediate is then reacted with 2-ethoxybenzoic acid in the presence of phosphorous oxychloride and dimethylformamide to yield 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide.
Cyclization: Cyclization of this intermediate is achieved using anhydrous 2-ethoxyethanol, sodium hydroxide, and tetrabutylammonium bromide as a catalyst.
Final Product Formation: The final step involves reacting the cyclized product with 4-methylpiperazin-1-sulfamoyl chloride hydrochloride in the presence of anhydrous aluminum chloride to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: Reduction reactions can target the iodophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often employ reagents like sodium iodide in acetone or palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce simpler aromatic compounds.
Scientific Research Applications
5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphodiesterase inhibition.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate levels of cyclic guanosine monophosphate (cGMP), leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Isobutyl Sildenafil: A related compound with similar structural features.
Uniqueness
5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C17H19IN4O2 |
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Molecular Weight |
438.26 g/mol |
IUPAC Name |
5-(2-ethoxy-5-iodophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C17H19IN4O2/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(18)7-8-13(11)24-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) |
InChI Key |
BWDCECWCLQWZFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)I)OCC)C |
Origin of Product |
United States |
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